Cyclic-hpmpc
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Overview
Description
CHPMPC, also known as cyclic cidofovir, is a nucleoside analogue with significant antiviral properties. It is a derivative of cidofovir, a well-known antiviral medication. CHPMPC has shown promise in inhibiting the replication of various DNA viruses, including African swine fever virus and cytomegalovirus .
Preparation Methods
The synthesis of CHPMPC involves several steps, starting from protected uracil intermediates. The benzoyl group of the intermediate is removed by ammonolysis, followed by a two-step conversion of the uracil nucleobase to the corresponding cytosine . Industrial production methods for CHPMPC are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
CHPMPC undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHPMPC has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogues. In biology and medicine, CHPMPC is being investigated for its antiviral properties, particularly against African swine fever virus and cytomegalovirus . It has shown potential in delaying the onset of clinical signs and reducing viral titres in treated animals . In the industry, CHPMPC could be used in the development of antiviral drugs and treatments.
Mechanism of Action
The mechanism of action of CHPMPC involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA chain, thereby inhibiting viral replication. The primary molecular target of CHPMPC is the viral DNA polymerase . This mechanism is similar to that of other nucleoside analogues, but CHPMPC’s cyclic structure provides additional stability and efficacy .
Comparison with Similar Compounds
CHPMPC is similar to other nucleoside analogues such as cidofovir, adefovir, and tenofovir. CHPMPC’s cyclic structure distinguishes it from these compounds, providing enhanced stability and efficacy . Cidofovir, for example, requires intravenous administration, whereas CHPMPC has shown potential for oral administration . Adefovir and tenofovir are primarily used for treating hepatitis B virus and human immunodeficiency virus, respectively, and do not exhibit significant activity against orthopoxviruses .
Properties
CAS No. |
127757-45-3 |
---|---|
Molecular Formula |
C8H12N3O5P |
Molecular Weight |
261.17 g/mol |
IUPAC Name |
4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1 |
InChI Key |
YXQUGSXUDFTPLL-LURJTMIESA-N |
SMILES |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
Isomeric SMILES |
C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
Key on ui other cas no. |
127757-45-3 |
Synonyms |
1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine 2-HO-DOPM cHPMPC cHPMPC cyclic HPMPC cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cyclic-HPMPC |
Origin of Product |
United States |
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